molecular formula C19H13ClN2O3S B11448996 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

Cat. No.: B11448996
M. Wt: 384.8 g/mol
InChI Key: WGPONKJPCPLWSY-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with various aldehydes or acids under acidic or basic conditions . The thiophene-2-carboxamide moiety is then introduced through a series of coupling reactions, often using reagents like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi . In anticancer research, it inhibits specific enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole core is known for a wide range of pharmacological activities, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O3S/c1-10-7-12(21-18(24)16-3-2-6-26-16)9-13(17(10)23)19-22-14-8-11(20)4-5-15(14)25-19/h2-9,23H,1H3,(H,21,24)

InChI Key

WGPONKJPCPLWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

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